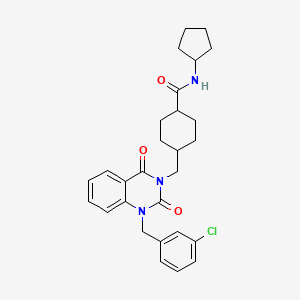
4-((1-(3-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-cyclopentylcyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((1-(3-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-cyclopentylcyclohexanecarboxamide is a useful research compound. Its molecular formula is C28H32ClN3O3 and its molecular weight is 494.03. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 4-((1-(3-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-cyclopentylcyclohexanecarboxamide is a novel synthetic derivative with potential therapeutic applications. Its biological activity has been the subject of various studies focusing on its anticancer properties and mechanisms of action.
Chemical Structure
The molecular formula for this compound is C24H27ClN4O3. It features a quinazoline core, which is known for its diverse biological activities, including anticancer and anti-inflammatory effects.
Research indicates that the compound exhibits its biological activity primarily through the following mechanisms:
- Inhibition of Cell Proliferation : The compound has demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The median inhibitory concentration (IC50) values for these cell lines are reported to be around 5.36 µg/mL and 3.21 µg/mL respectively .
- Induction of Apoptosis : Studies have shown that treatment with this compound leads to an increase in the Bax/Bcl-2 ratio and caspase activation, indicating that it promotes apoptotic pathways in cancer cells . This suggests a mechanism where the compound triggers programmed cell death, thereby inhibiting tumor growth.
- Cell Cycle Arrest : The compound causes cell cycle arrest at the G2/M phase in treated cancer cells, further contributing to its antiproliferative effects .
In Vitro Studies
A series of in vitro experiments have been conducted to evaluate the biological activity of this compound:
| Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|
| MCF-7 | 5.36 | Apoptosis induction |
| HepG2 | 3.21 | Cell cycle arrest |
These results indicate that the compound is particularly effective against liver cancer cells compared to breast cancer cells.
In Vivo Studies
In vivo studies using tumor-bearing mice models have further validated the efficacy of the compound. It was observed that treatment with the compound resulted in significant tumor reduction and decreased expression of proliferation markers such as Ki67 .
Case Studies
Recent case studies have highlighted the potential of this compound as a lead candidate for developing new anticancer therapies:
- Case Study 1 : A study on xenografted mice showed that administration of the compound led to a marked decrease in tumor size compared to control groups treated with standard chemotherapy agents .
- Case Study 2 : Another investigation into its pharmacokinetic properties revealed favorable absorption and distribution characteristics, suggesting that it could be effectively utilized in clinical settings .
Propiedades
IUPAC Name |
4-[[1-[(3-chlorophenyl)methyl]-2,4-dioxoquinazolin-3-yl]methyl]-N-cyclopentylcyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32ClN3O3/c29-22-7-5-6-20(16-22)18-31-25-11-4-3-10-24(25)27(34)32(28(31)35)17-19-12-14-21(15-13-19)26(33)30-23-8-1-2-9-23/h3-7,10-11,16,19,21,23H,1-2,8-9,12-15,17-18H2,(H,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYSFMSAWOMXXSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2CCC(CC2)CN3C(=O)C4=CC=CC=C4N(C3=O)CC5=CC(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














